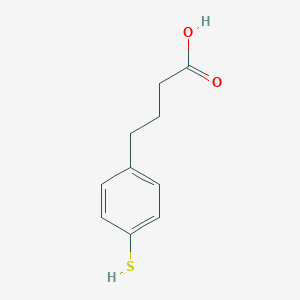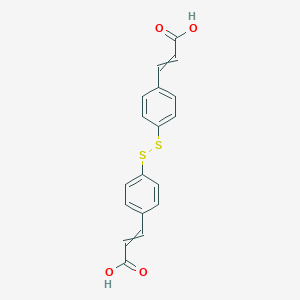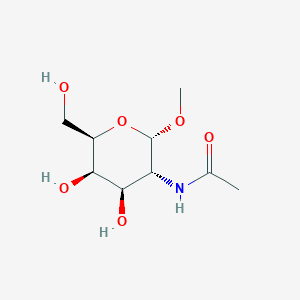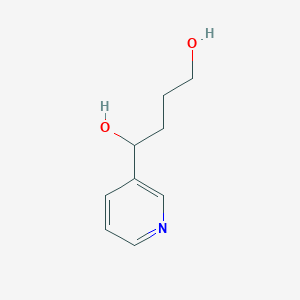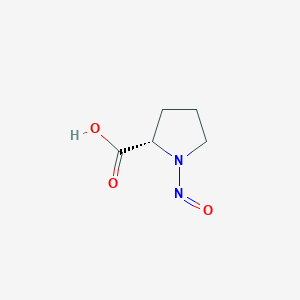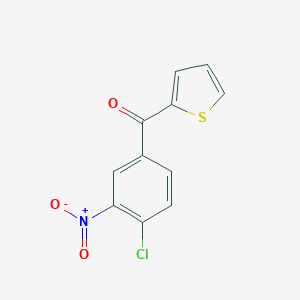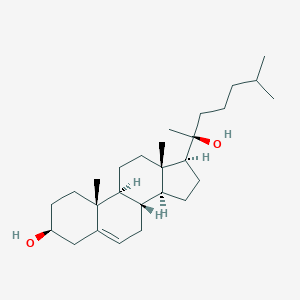
D-erythro-N,N,N-Trimethylsphingosine Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-erythro-N,N,N-Trimethylsphingosine Chloride is a biochemical used for proteomics research . It is a stable N-methylated derivative of sphingosine .
Molecular Structure Analysis
The molecular formula of D-erythro-N,N,N-Trimethylsphingosine Chloride is C21H44ClNO2 . It appears as a white crystalline solid .Chemical Reactions Analysis
D-erythro-N,N,N-Trimethylsphingosine Chloride has been shown to inhibit protein kinase C in vitro and in cell systems including human platelets . It has also been used to inhibit SK activity .Physical And Chemical Properties Analysis
D-erythro-N,N,N-Trimethylsphingosine Chloride is soluble in water, methanol, or DMSO, and slightly soluble in chloroform . It has a molecular weight of 378.0 .科学研究应用
Antitumor Properties
This compound exhibits antitumor properties . It has been found to inhibit the growth of various human tumor cell lines in vitro as well as in vivo in nu/nu mice .
Anti-inflammatory Properties
“D-erythro-N,N,N-Trimethylsphingosine Chloride” also has anti-inflammatory properties . It can inhibit IL-1β-induced NF-κB activation , which plays a crucial role in the regulation of immune and inflammatory responses.
Inhibition of Platelet Activating Factor (PAF)
This compound is known to inhibit Platelet Activating Factor (PAF) activation . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation.
Inhibition of Protein Kinase C (PKC)
“D-erythro-N,N,N-Trimethylsphingosine Chloride” inhibits Protein Kinase C (PKC) activity . PKC is involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Inhibition of Cell Surface Expression of Crucial Selectins
This compound inhibits cell surface expression of crucial selectins which promote adhesion of Lex- or sialosyl-Lex-expressing cells with platelets and endothelial cells . This could potentially be used to prevent certain types of cell adhesion that can lead to disease.
Cardioprotective Agent
“D-erythro-N,N,N-Trimethylsphingosine Chloride” is an effective cardioprotective agent . It inhibits leukocyte-endothelial cell interactions , which play a key role in the development of cardiovascular diseases.
Inhibition of Transmembrane Signaling
This compound inhibits transmembrane signaling for growth of various human tumor cell lines in vitro as well as in vivo in nu/nu mice . This could potentially be used to control the growth of tumor cells.
Potential Use in Proteomics Research
“D-erythro-N,N,N-Trimethylsphingosine Chloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
作用机制
Target of Action
D-erythro-N,N,N-Trimethylsphingosine Chloride primarily targets leukocyte-endothelial cells . These cells play a crucial role in the immune response, inflammation, and maintaining the integrity of the blood vessels.
Mode of Action
This compound acts as an effective cardioprotective agent . It inhibits transmembrane signaling for growth of various human tumor cell lines . This means it can prevent the signals that promote tumor growth from crossing the cell membrane, thereby inhibiting the proliferation of tumor cells.
Biochemical Pathways
It is known to inhibit transmembrane signaling, which could affect a variety of pathways related to cell growth and proliferation
Result of Action
The primary result of the action of D-erythro-N,N,N-Trimethylsphingosine Chloride is the inhibition of growth in various human tumor cell lines . This could potentially lead to a decrease in tumor size and slow the progression of the disease.
属性
IUPAC Name |
[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17+;/t20-,21+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLGDGOHFHYNH-DSQFUKAXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565017 |
Source


|
| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-erythro-N,N,N-Trimethylsphingosine Chloride | |
CAS RN |
134962-48-4 |
Source


|
| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


